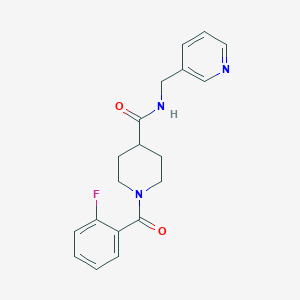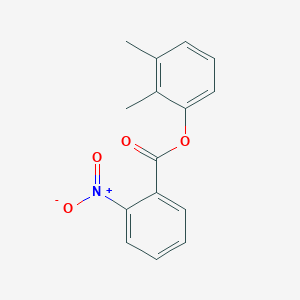![molecular formula C14H28N4O3S B4669037 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4669037.png)
4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide
Übersicht
Beschreibung
4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Wirkmechanismus
4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking their activity, 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide can prevent the proliferation and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of cytokine production, and modulation of the tumor microenvironment. These effects contribute to the anti-tumor activity of 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide and make it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide is its potency and selectivity for BTK and ITK. This makes it a highly effective inhibitor of cancer cell growth and proliferation. However, 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide also has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These factors can affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
Despite its potential as a therapeutic agent, there is still much to be learned about the mechanisms of action and potential applications of 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide. Future research directions could include investigating its efficacy in combination with other anti-cancer drugs, exploring its potential as a treatment for other diseases, and developing new formulations that address its solubility and pharmacokinetic properties.
In conclusion, 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. While there are still some limitations to its use in lab experiments, its selectivity and effectiveness make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide has potent anti-tumor activity and can inhibit the growth and proliferation of cancer cells both in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazine-1-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O3S/c1-4-16-9-11-17(12-10-16)14(19)13-5-7-18(8-6-13)22(20,21)15(2)3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIHFBIUYFDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4668962.png)
![2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4668969.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4668972.png)

![N-[4-(cyclopentyloxy)phenyl]benzamide](/img/structure/B4668983.png)

![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4668999.png)
![2-{2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4669004.png)


![butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4669024.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4669031.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4669044.png)